(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl
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Overview
Description
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl typically involves multiple steps, including halogenation and coupling reactions. One common method involves the following steps:
Coupling Reaction: The formation of the propenyl linkage between the bromophenyl and biphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., OH⁻, NH₂⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated biphenyl derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the effects of halogenated biphenyls on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.
Medicine
In medicine, (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl may have potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its halogenated structure makes it useful in the synthesis of flame retardants and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity. The propenyl linkage may also play a role in its biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-4’-chloro-1,1’-biphenyl: Lacks the propenyl linkage.
4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-1,1’-biphenyl: Lacks the chlorine atom.
4-chloro-4’-bromo-1,1’-biphenyl: Lacks the propenyl linkage and has a different halogen arrangement.
Uniqueness
(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4’-chloro-1,1’-biphenyl is unique due to its specific combination of bromine, chlorine, and propenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
97338-01-7 |
---|---|
Molecular Formula |
C21H15Br2Cl |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-bromo-4-[(Z)-3-bromo-1-[4-(4-chlorophenyl)phenyl]prop-1-enyl]benzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-5-9-19(23)10-6-18)17-3-1-15(2-4-17)16-7-11-20(24)12-8-16/h1-13H,14H2/b21-13- |
InChI Key |
VWVOZAJMMXTKPT-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)/C(=C/CBr)/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=CCBr)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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